molecular formula C21H32Cl2N2O3 B15181197 Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride CAS No. 148711-88-0

Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride

Cat. No.: B15181197
CAS No.: 148711-88-0
M. Wt: 431.4 g/mol
InChI Key: ICBOZBXCROCBKI-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the benzopyran intermediate with a piperazine derivative, often facilitated by nucleophilic substitution reactions.

    Final Assembly and Purification: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other benzopyran derivatives, piperazine-containing compounds, or molecules with similar functional groups.

    Uniqueness: The specific combination of benzopyran and piperazine moieties, along with the unique substitution pattern, distinguishes this compound from others. Its unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

CAS No.

148711-88-0

Molecular Formula

C21H32Cl2N2O3

Molecular Weight

431.4 g/mol

IUPAC Name

1-[2,2-dimethyl-5-[3-(4-methylpiperazin-1-yl)propoxy]chromen-6-yl]ethanone;dihydrochloride

InChI

InChI=1S/C21H30N2O3.2ClH/c1-16(24)17-6-7-19-18(8-9-21(2,3)26-19)20(17)25-15-5-10-23-13-11-22(4)12-14-23;;/h6-9H,5,10-15H2,1-4H3;2*1H

InChI Key

ICBOZBXCROCBKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)OCCCN3CCN(CC3)C.Cl.Cl

Origin of Product

United States

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